molecular formula C12H23N3O2 B5143188 N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide CAS No. 70717-47-4

N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide

Cat. No.: B5143188
CAS No.: 70717-47-4
M. Wt: 241.33 g/mol
InChI Key: NVWNFPJWUPICMM-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a pyrrolidinyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the following steps:

  • Formation of the Pyrrolidinyl Acetamide Core: The starting material, pyrrolidinone, undergoes acylation to form the pyrrolidinyl acetamide core.

  • Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylaminoethyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure, potentially altering its properties.

  • Substitution: Nucleophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the core structure.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: It may serve as a tool in biological studies, potentially interacting with biological macromolecules. Medicine: The compound could be explored for its therapeutic potential, possibly acting as a precursor for drug development. Industry: Its unique properties may find applications in material science, such as in the creation of novel polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide exerts its effects involves interactions with specific molecular targets. The diethylaminoethyl group may enhance the compound's ability to penetrate biological membranes, while the pyrrolidinyl acetamide moiety could interact with enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Diethyl-2-aminoethanol: A related compound with a similar diethylaminoethyl group but lacking the pyrrolidinyl acetamide moiety.

  • N-[2-(diethylamino)ethyl]acrylamide: Another related compound with an acrylamide group instead of the pyrrolidinyl acetamide group.

Uniqueness: N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide is unique due to its combination of the diethylaminoethyl group and the pyrrolidinyl acetamide moiety, which may confer distinct chemical and biological properties compared to its related compounds.

This comprehensive overview provides a detailed insight into the compound this compound, covering its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-14(4-2)9-7-13-11(16)10-15-8-5-6-12(15)17/h3-10H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNFPJWUPICMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385410
Record name 1-Pyrrolidineacetamide, N-[2-(diethylamino)ethyl]-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70717-47-4
Record name 1-Pyrrolidineacetamide, N-[2-(diethylamino)ethyl]-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 12.8 g. of ethyl 2-oxo-1-pyrrolidineacetate and 17.4 g. of 2-(diethylamino)ethylamine [J.A.C.S. 68, 2006 (1946)], following the procedure of Example 1, there is obtained N-[2-(diethylamino)ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 157° C./0.1 mm.
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